molecular formula C9H5F2N B13669526 3,5-Difluoroisoquinoline

3,5-Difluoroisoquinoline

Cat. No.: B13669526
M. Wt: 165.14 g/mol
InChI Key: YLISBJXLPFVTQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroisoquinoline typically involves the direct introduction of fluorine atoms onto the isoquinoline ring. One common method is the reaction of 3,5-difluorobenzaldehyde with an appropriate nitrogen source under cyclization conditions . Another approach involves the use of pre-fluorinated benzene rings that undergo cyclization to form the isoquinoline framework .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Difluoroisoquinoline involves its interaction with various molecular targets and pathways. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s observed biological effects .

Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

3,5-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H

InChI Key

YLISBJXLPFVTQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)F)F

Origin of Product

United States

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